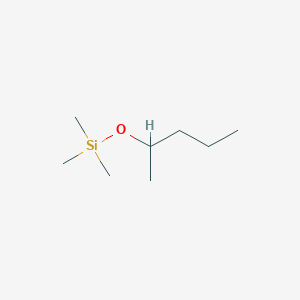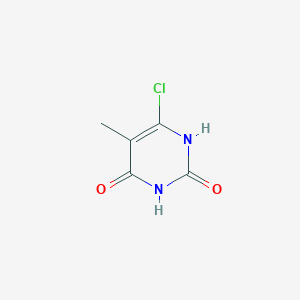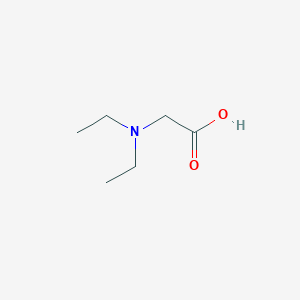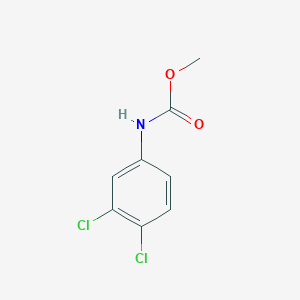
n-(4-Hydroxyphenyl)formamide
概要
説明
n-(4-Hydroxyphenyl)formamide, also known as 4-hydroxyphenylformamide, is a chemical compound with the molecular formula C7H7NO2 . It is used in various fields of chemistry and biology .
Molecular Structure Analysis
The molecular structure of n-(4-Hydroxyphenyl)formamide consists of a benzene ring attached to a formamide group . The InChI code for this compound is 1S/C7H7NO2/c9-5-8-6-1-3-7(10)4-2-6/h1-5,10H,(H,8,9) and its InChI key is LHMWHZXZMMLYKI-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
n-(4-Hydroxyphenyl)formamide is a powder with a melting point of 134-139°C . Its molecular weight is 137.14 .
科学的研究の応用
Radical Scavenging Activity
N-(4-Hydroxyphenyl)formamide, along with related compounds, has been identified in marine-derived fungus extracts. These compounds, including N-[2-(4-hydroxyphenyl) acetyl]formamide, have exhibited significant radical scavenging activity, indicating potential applications in oxidative stress-related research and possibly in the development of antioxidant therapies (Xifeng et al., 2006).
Herbicidal Activity
Research on N-[2-[(4,6-dimethoxypyrimidin-2-yl)(hydroxy)methyl]phenyl] substituted formamide derivatives, designed and synthesized for potential herbicidal use, showed no significant herbicidal activities at tested concentrations. This highlights the complexity of designing effective agrochemicals based on formamide derivatives (Li Yuan-xiang, 2011).
Applications in Organic Synthesis
Formyloxyacetoxyphenylmethane, closely related to N-(4-Hydroxyphenyl)formamide, is recognized as a stable, water-tolerant N-formylating reagent for primary and secondary amines. Its ability to prepare a range of N-formamides and other derivatives under mild conditions highlights its utility in organic synthesis (Chapman et al., 2017).
Structural Analysis and Synthesis
Studies involving (4-methoxyphenyl)amine, a compound structurally similar to N-(4-Hydroxyphenyl)formamide, have led to advancements in the synthesis and structural analysis of various organic compounds, furthering the understanding of chemical synthesis and reaction mechanisms (Belova et al., 2017).
Conformational Analysis
Conformational analysis studies have focused on formamide and its derivatives to understand stable molecular structures. This is crucial in fields like biochemistry, where molecular structure influences function and reactivity (Walther, 1987).
Environmental and Green Chemistry Applications
Research on formamides, including N-formylmorpholine, highlights their role as green solvents in the synthesis of organic compounds. Their chemical stability and non-toxic nature make them suitable for environmentally-friendly chemical processes (Ghasemi, 2018).
Nanocomposite Material Development
N-(2-Hydroxyethyl)formamide, a related formamide derivative, has been used in preparing thermoplastic starch/montmorillonite nanocomposite, indicating potential applications in materials science, particularly in developing new materials with enhanced physical properties (Dai et al., 2009).
Safety and Hazards
作用機序
Target of Action
N-(4-Hydroxyphenyl)formamide is a chemical compound with the molecular formula C7H7NO2
Mode of Action
It’s known that the compound can be functionalized with various groups, such as acryloyl, methacryloyl, allyl, propargyl, and cyanate . These functional groups can potentially interact with biological targets, but the specific interactions and resulting changes are not clearly defined. More research is needed to elucidate these mechanisms.
Biochemical Pathways
It’s known that the compound can be functionalized and undergo thermal curing , but the downstream effects of these processes on biochemical pathways are not clearly defined
Pharmacokinetics
The compound has a molecular weight of 137.14 , which may influence its bioavailability.
特性
IUPAC Name |
N-(4-hydroxyphenyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-5-8-6-1-3-7(10)4-2-6/h1-5,10H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMWHZXZMMLYKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303433 | |
| Record name | n-(4-hydroxyphenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(4-Hydroxyphenyl)formamide | |
CAS RN |
1693-39-6 | |
| Record name | 1693-39-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158320 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-(4-hydroxyphenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of N-(4-Hydroxyphenyl)formamide in the context of the provided research papers?
A1: N-(4-Hydroxyphenyl)formamide is identified as a key product in the ruthenium(III)-catalyzed oxidation of 4-(3-hydroxy phenylamino)-4-oxobutanoic acid by hexacyanoferrate(III) in an alkaline medium []. This finding sheds light on the compound's role as a potential marker for the studied reaction and its potential applications in related chemical processes.
Q2: Could you elaborate on the reaction mechanism leading to the formation of N-(4-Hydroxyphenyl)formamide as described in the research?
A2: The study [] proposes a mechanism involving the formation of a complex between ruthenium(III) and the deprotonated form of 4-(3-hydroxy phenylamino)-4-oxobutanoic acid in the presence of hydroxide ions. This complex then undergoes a series of electron transfer steps facilitated by hexacyanoferrate(III), ultimately leading to the cleavage of the carbon-carbon bond adjacent to the carbonyl group. This cleavage results in the formation of N-(4-hydroxyphenyl)formamide and malonic acid as the main oxidative products.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



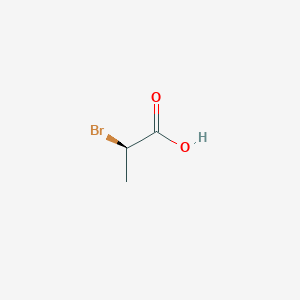
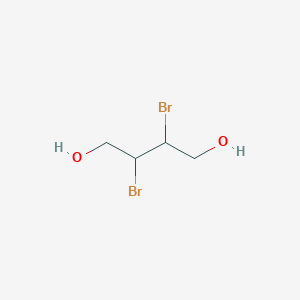
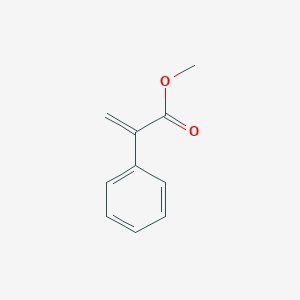
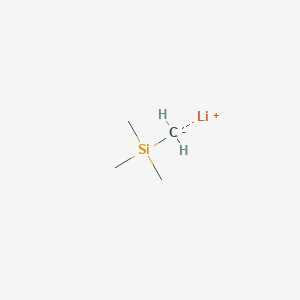
![Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester](/img/structure/B167596.png)

